(-)-p-Bromotetramisole oxalate - 62284-79-1

(-)-p-Bromotetramisole oxalate

Catalog Number: EVT-273847
CAS Number: 62284-79-1
Molecular Formula: C13H13BrN2O4S
Molecular Weight: 373.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-p-Bromotetramisole oxalate is a synthetic compound frequently employed as a biochemical tool in scientific research. It is a potent and specific inhibitor of alkaline phosphatase (ALP) enzymes. [, ] This compound is particularly useful in studying the role of ALP in various biological processes, as well as in differentiating ALP activity from other phosphatases. [, ]

Mechanism of Action

(-)-p-Bromotetramisole oxalate acts as a specific inhibitor of alkaline phosphatase (ALP). [, ] It binds to the active site of the enzyme, preventing it from hydrolyzing phosphate groups from various substrates. [] This inhibition is generally considered reversible. [] The inactive isomer, d-p-Bromotetramisole oxalate, does not exhibit this inhibitory effect on ALP. []

Applications
  • The role of ALP in biological processes: By inhibiting ALP, researchers can observe the effects of its absence on specific pathways or cellular functions. For example, in a study on renal phosphate excretion, (-)-p-Bromotetramisole oxalate was used to demonstrate that inhibition of ALP in the kidneys leads to increased phosphate excretion. []
  • Distinguishing ALP activity from other phosphatases: The specificity of (-)-p-Bromotetramisole oxalate for ALP makes it useful for differentiating ALP activity from other phosphatases that may be present in a sample. This was exemplified in a study on fructose bisphosphatase activity, where the compound was used to confirm that the observed activity was specifically due to fructose bisphosphatase and not due to contaminating ALP. []
  • Chordoma research: High-throughput screening identified (-)-p-Bromotetramisole oxalate as a potential synergistic agent in combination with other drugs for treating PI3K-aberrant chordoma. []
  • Bladder physiology: Research suggests that mechanosensitive hydrolysis of ATP and ADP in the bladder's lamina propria is influenced by (-)-p-Bromotetramisole oxalate-sensitive nucleotidases, highlighting a potential role in bladder mechanosensation. []

Levamisole

Relevance: Levamisole is structurally similar to (-)-p-bromotetramisole oxalate, sharing the core imidazothiazole ring system. Both compounds are known to inhibit alkaline phosphatase (ALP) activity, although (-)-p-bromotetramisole oxalate exhibits greater potency in vitro . The study by Sabbagh et al. directly compares the effects of levamisole and (-)-p-bromotetramisole oxalate on renal phosphate excretion in rats, highlighting their related mechanisms of action.

d-p-Bromotetramisole oxalate

Relevance: As the inactive enantiomer of the target compound, d-p-bromotetramisole oxalate serves as a crucial control in experiments investigating the biological effects of alkaline phosphatase inhibition . Its use helps distinguish between specific effects mediated by alkaline phosphatase inhibition and any non-specific effects related to the chemical structure of the compounds.

Adenosine 5'-monophosphate (AMP)

Relevance: In the study by Vargas et al. , the authors investigate fructose bisphosphatase activity in the serum of rats treated with carbon tetrachloride. The significant reduction in enzyme activity observed in the presence of AMP supports the specificity of the assay, suggesting that the measured activity is indeed due to fructose bisphosphatase and not other phosphatases. This relates to (-)-p-bromotetramisole oxalate because both compounds are used to differentiate the activity of specific phosphatases.

1,N6-etheno-ATP (eATP)

Relevance: The study by Birder et al. utilizes eATP to investigate the mechanosensitive hydrolysis of ATP in the lamina propria of the murine bladder. While not directly inhibiting specific enzymes like (-)-p-bromotetramisole oxalate, the study highlights the importance of nucleotide hydrolysis in regulating physiological processes, a concept relevant to understanding the broader context of phosphatase activity and its modulation.

etheno-ADP (eADP)

Relevance: Similar to eATP, eADP is used in the study by Birder et al. to investigate the mechanosensitive hydrolysis of nucleotides in the bladder wall. The findings suggest that the hydrolysis of both eATP and eADP is influenced by bladder distension, implying the presence of mechanosensitive nucleotidases. This research contributes to our understanding of nucleotide metabolism and its regulation, a field closely related to the study of phosphatases and their inhibitors like (-)-p-bromotetramisole oxalate.

ARL 67156

Relevance: In the study by Birder et al. , ARL 67156 is used alongside other inhibitors to characterize the mechanosensitive nucleotidases in the bladder. The fact that ARL 67156 inhibits these enzymes, unlike the alkaline phosphatase inhibitor (-)-p-bromotetramisole oxalate, suggests that different families of nucleotidases are involved in the observed mechanosensitive hydrolysis of purines.

POM-1

Relevance: Similar to ARL 67156, POM-1 is used in the study by Birder et al. to characterize the mechanosensitive nucleotidases in the bladder. The inhibition of these enzymes by POM-1, but not by the alkaline phosphatase inhibitor (-)-p-bromotetramisole oxalate, further supports the involvement of distinct nucleotidase families in the observed mechanosensitive hydrolysis. This highlights the specificity of different nucleotidase inhibitors and their utility in dissecting the roles of individual enzymes.

PSB 06126

Relevance: In the study by Birder et al. , PSB 06126 is employed to further dissect the specific E-NTPDases involved in mechanosensitive nucleotide hydrolysis in the bladder. The inhibition observed with PSB 06126, but not with (-)-p-bromotetramisole oxalate, provides further evidence for the specific involvement of E-NTPDases, and particularly CD39, in the mechanosensitive regulation of purine signaling in the bladder.

ENPP1 Inhibitor C

GSK1838705A

Relevance: The study by Williamson et al. investigated potential synergistic drug combinations for treating chordoma, identifying GSK1838705A as a potential candidate when combined with PI3K inhibitors. While GSK1838705A itself doesn't directly relate to (-)-p-bromotetramisole oxalate, the study's focus on combination therapies, particularly those targeting specific pathways like PI3K, aligns with the broader research interest in understanding how modulating specific enzyme activities, like those of phosphatases, can be therapeutically exploited.

LY2874455

Relevance: Similar to GSK1838705A, LY2874455 was identified in the study by Williamson et al. as a potential synergistic agent for treating chordoma when combined with PI3K inhibitors. The study's focus on targeting specific signaling pathways like VEGFR and FGFR, albeit through a different mechanism than (-)-p-bromotetramisole oxalate, highlights the importance of identifying key molecular targets for therapeutic intervention.

El1

Relevance: The study by Williamson et al. identified El1 as another potential candidate for combination therapy in chordoma when combined with PI3K inhibitors. While El1 targets a different class of enzymes than (-)-p-bromotetramisole oxalate, the study's emphasis on exploring combination therapies to enhance efficacy and potentially overcome drug resistance aligns with the broader research goal of developing more effective treatment strategies by targeting specific molecular pathways.

Properties

CAS Number

62284-79-1

Product Name

(-)-p-Bromotetramisole oxalate

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Molecular Formula

C13H13BrN2O4S

Molecular Weight

373.22 g/mol

InChI

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)

InChI Key

ZULBIBHDIQCNIS-HNCPQSOCSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

L-p-Bromotetramisole oxalate

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.